Cas no 2876-21-3 (2-Iodophenazine)

2-Iodophenazine is a halogenated phenazine derivative characterized by the presence of an iodine substituent on the phenazine core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The iodine moiety enhances its reactivity, making it a valuable precursor for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Its well-defined structure and stability under various reaction conditions contribute to its utility in research and industrial applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-Iodophenazine structure
2-Iodophenazine structure
Product Name:2-Iodophenazine
CAS No:2876-21-3
MF:C12H7IN2
MW:306.101854562759
CID:1436582
PubChem ID:24721597
Update Time:2025-10-16

2-Iodophenazine Chemical and Physical Properties

Names and Identifiers

    • Phenazine, 2-iodo-
    • 2-iodophenazine
    • 2876-21-3
    • DTXSID30641061
    • 2-Iodophenazine
    • Inchi: 1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
    • InChI Key: FQUDIWVQNWDEPP-UHFFFAOYSA-N
    • SMILES: IC1C=CC2C(C=1)=NC1C=CC=CC=1N=2

Computed Properties

  • Exact Mass: 305.96501
  • Monoisotopic Mass: 305.96540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

2-Iodophenazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I738188-2.5mg
2-Iodophenazine
2876-21-3
2.5mg
$ 50.00 2022-06-04
TRC
I738188-5mg
2-Iodophenazine
2876-21-3
5mg
$ 95.00 2022-06-04
TRC
I738188-25mg
2-Iodophenazine
2876-21-3
25mg
$ 320.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587840-50mg
2-Iodophenazine
2876-21-3 98%
50mg
¥1244.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587840-100mg
2-Iodophenazine
2876-21-3 98%
100mg
¥2184.00 2024-05-20

2-Iodophenazine Related Literature

Additional information on 2-Iodophenazine

Professional Introduction to 2-Iodophenazine (CAS No. 2876-21-3)

2-Iodophenazine, with the chemical formula C₆H₅IN₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure, featuring an iodine substituent on a phenazine backbone, makes it a versatile intermediate in the development of various therapeutic agents. This introduction delves into the compound's properties, applications, and recent advancements in its utilization within the pharmaceutical industry.

The chemical structure of 2-Iodophenazine consists of a phenazine ring system substituted with an iodine atom at the 2-position. This arrangement imparts unique reactivity, making it a valuable building block for further functionalization. The presence of the iodine atom allows for various coupling reactions, including Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).

In recent years, 2-Iodophenazine has garnered attention for its role in medicinal chemistry. Its ability to serve as a precursor for more complex molecules has been leveraged in the development of drugs targeting diverse biological pathways. For instance, derivatives of phenazine have shown promise in antimicrobial and anticancer applications. The iodine substituent enhances the compound's electrophilicity, facilitating its incorporation into larger drug molecules through palladium-catalyzed cross-coupling reactions.

One of the most compelling aspects of 2-Iodophenazine is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the phenazine core with functional groups introduced via cross-coupling reactions, researchers can generate novel kinase inhibitors with improved selectivity and potency. Recent studies have highlighted the use of 2-Iodophenazine as a key intermediate in developing small-molecule inhibitors that disrupt aberrant signaling cascades.

The compound's significance extends beyond kinase inhibition. It has been utilized in the development of photodynamic therapy agents, where its ability to generate reactive oxygen species upon light activation makes it an effective component in cancer treatment modalities. Additionally, 2-Iodophenazine derivatives have been explored for their potential in treating neurological disorders. The phenazine scaffold is known to interact with biological targets involved in neurodegenerative diseases, suggesting that modified versions of this compound could offer therapeutic benefits.

The synthesis of 2-Iodophenazine typically involves iodination of phenazine precursors using reagents such as N-iodosuccinimide (NIS) or molecular iodine under controlled conditions. These reactions are optimized to maximize yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 2-Iodophenazine more accessible for industrial applications.

In conclusion, 2-Iodophenazine (CAS No. 2876-21-3) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to create novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the importance of compounds like 2-Iodophenazine is likely to grow even further.

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